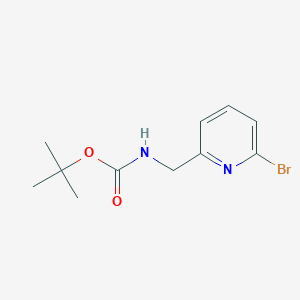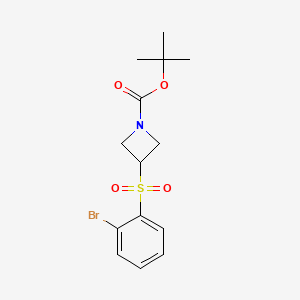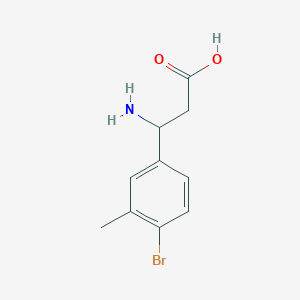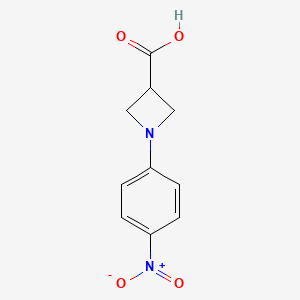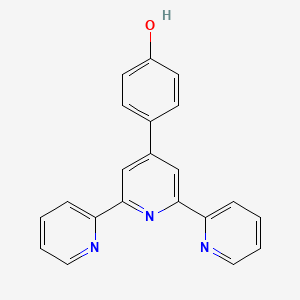
4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol
Descripción general
Descripción
4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenol is a phenolic compound with a unique structure that includes multiple pyridine rings. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a range of chemical reactions, making it a versatile compound for research and industrial purposes.
Mecanismo De Acción
- The primary targets of this compound are not explicitly mentioned in the literature. However, we can infer that it interacts with cellular components related to mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .
- Specifically, it disrupts mitophagy-related protein expression, affects mitochondrial membrane potential, elevates calcium ion concentration ([Ca2+]), increases reactive oxygen species (ROS) levels, promotes mitochondrial DNA damage, and reduces adenosine triphosphate (ATP) and mitochondrial respiratory chain levels .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds . The interaction between Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- and phenol hydroxylase is crucial for the metabolic processing of phenolic substrates. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity and interactions with other biomolecules.
Cellular Effects
Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Furthermore, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been observed to affect mitochondrial function, leading to alterations in cellular energy metabolism and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can bind to metal ions, forming coordination complexes that can inhibit or activate specific enzymes . For example, the binding of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- to metal ions can inhibit the activity of certain metalloenzymes, thereby affecting cellular processes that depend on these enzymes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and pharmacological properties . At higher doses, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can cause adverse effects, including oxidative stress, cellular damage, and toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- is involved in various metabolic pathways, particularly those related to the metabolism of phenolic compounds. This compound interacts with enzymes such as phenol hydroxylase, which catalyzes the hydroxylation of phenolic substrates . Additionally, Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- with transporters and binding proteins can affect its localization and accumulation within cells, influencing its biochemical activity and effects on cellular function.
Subcellular Localization
Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The subcellular localization of Phenol, 4-[2,2’:6’,2’‘-terpyridin]-4’-yl- is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol typically involves the use of nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-acetylpyridine with 4-dimethylaminobenzaldehyde . The reaction conditions often require the presence of a base and a solvent, such as ethanol or methanol, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of nucleophilic aromatic substitution and the use of appropriate catalysts and solvents can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes have applications in catalysis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: Similar structure but with a nitrile group instead of a phenolic group.
(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid: Contains a boronic acid group, which imparts different chemical properties.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: Features a diselenide unit, which adds unique biological properties.
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenol is unique due to its combination of multiple pyridine rings and a phenolic group. This structure allows it to participate in a wide range of chemical reactions and provides it with diverse biological activities.
Propiedades
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGFLLZPRCSFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463895 | |
| Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89972-79-2 | |
| Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


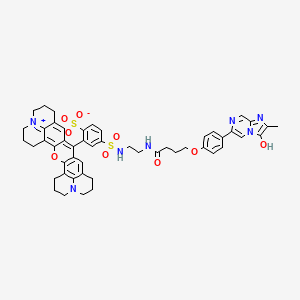


![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
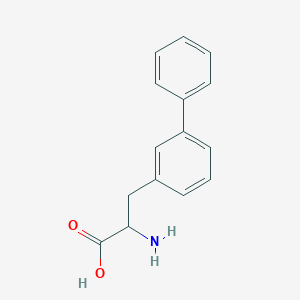
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)
